8-Chloro-1,7-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 8-Chloro-1,7-naphthyridine involves several chemical reactions. One method includes the reduction of 8-chloro-1,7-naphthyridine over palladium-carbon to produce 1,7-naphthyridine. Methylation of this compound with methylsulfinyl carbanion leads to the formation of 4,8-dimethyl-1,7-naphthyridine, while the Reissert reaction with benzoyl chloride and potassium cyanide affords the Reissert compound (Takeuchi & Hamada, 1976).
Molecular Structure Analysis
The molecular structure of 8-Chloro-1,7-naphthyridine derivatives has been explored through various analytical techniques. For instance, a study on 4,8-substituted 1,5-naphthyridines revealed their thermal robustness and high phase transition temperatures, demonstrating the structural stability of naphthyridine derivatives. These compounds also exhibited blue fluorescence in both dilute solution and solid state, indicating their potential as materials for opto-electronic applications (Wang et al., 2012).
Chemical Reactions and Properties
8-Chloro-1,7-naphthyridine participates in a variety of chemical reactions, showcasing its versatility as a chemical intermediate. For example, its amidation with primary amides bearing functional groups yields diamido-1,8-naphthyridines. This reaction demonstrates good functional-group tolerance and yields ranging from 50-90% (Ligthart et al., 2006).
Physical Properties Analysis
The physical properties of 8-Chloro-1,7-naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. The study of these properties helps in understanding the conditions under which these compounds can be manipulated for further chemical reactions or for their potential use in material science.
Chemical Properties Analysis
The chemical properties of 8-Chloro-1,7-naphthyridine, including its reactivity with other chemical agents, stability under various conditions, and its ability to form complexes with metals, are fundamental aspects of its application in organic synthesis. These properties are explored through reactions such as the synthesis of novel functionalized 1,8-naphthyridine derivatives with antiproliferative properties against cancer cells (Fu et al., 2015).
Scientific Research Applications
Synthesis and Chemical Transformations :
- 5-Chloro- and 5-bromo-1,7-naphthyridine, related to 8-Chloro-1,7-naphthyridine, have been synthesized using 8-amino-1,7-naphthyridine, demonstrating different reaction pathways and yields based on the halogen (chloro vs. bromo) involved (Woźniak & Plas, 1978).
- The reaction of 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide shows various product formations, indicating complex chemical behavior of these compounds (Plas, Woźniak & Veldhuizen, 2010).
Biological Activities :
- 1,8-Naphthyridine derivatives, including those with chlorine substitution, have shown a wide range of biological activities, such as antimicrobial, anticancer, and efflux pump inhibition (Oliveira-Tintino et al., 2020), (Ojha et al., 2020).
Applications in Material Science :
- 1,5-Naphthyridine, a close relative of 8-Chloro-1,7-naphthyridine, has been used as a linker in the construction of bridging ligands for Ru(II) complexes, indicating its potential application in materials science (Singh & Thummel, 2009).
Antibacterial and Antimalarial Applications :
- Naphthyridines, including chlorinated derivatives, have shown potential as antibacterial and antimalarial agents, underscoring their importance in medicinal chemistry (Barlin & Tan, 1985).
Synthetic Applications :
- The catalytic amidation between chloro-naphthyridines and primary amides, including the formation of 2,7-diamido-1,8-naphthyridines, highlights the compound's utility in synthetic organic chemistry (Ligthart, Ohkawa, Sijbesma & Meijer, 2006).
Sensor and Detection Applications :
- 1,8-Naphthyridine-based sensors have been developed for the detection of picric acid in aqueous media, showcasing the compound's application in environmental monitoring and safety (Chahal & Sankar, 2015).
Safety And Hazards
Future Directions
Naphthyridines, including 8-Chloro-1,7-naphthyridine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .
properties
IUPAC Name |
8-chloro-1,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSVBSQYYFTDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492245 | |
Record name | 8-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,7-naphthyridine | |
CAS RN |
13058-77-0 | |
Record name | 8-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-[1,7]naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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